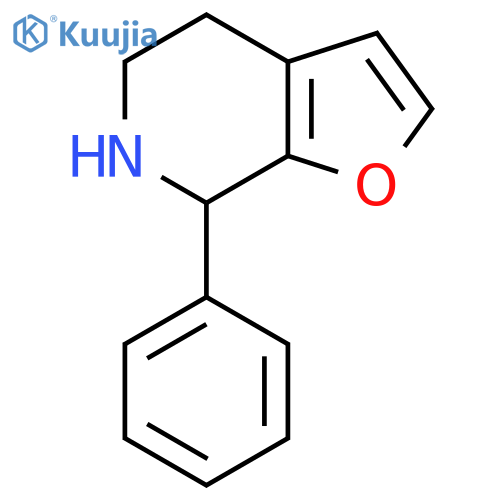

Cas no 2138436-06-1 (7-phenyl-4H,5H,6H,7H-furo2,3-cpyridine)

7-phenyl-4H,5H,6H,7H-furo2,3-cpyridine 化学的及び物理的性質

名前と識別子

-

- 7-phenyl-4H,5H,6H,7H-furo2,3-cpyridine

- EN300-1076692

- 7-phenyl-4H,5H,6H,7H-furo[2,3-c]pyridine

- 2138436-06-1

-

- インチ: 1S/C13H13NO/c1-2-4-10(5-3-1)12-13-11(6-8-14-12)7-9-15-13/h1-5,7,9,12,14H,6,8H2

- InChIKey: QYTHCOPQDRGDPS-UHFFFAOYSA-N

- ほほえんだ: O1C=CC2CCNC(C3C=CC=CC=3)C1=2

計算された属性

- せいみつぶんしりょう: 199.099714038g/mol

- どういたいしつりょう: 199.099714038g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 213

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 25.2Ų

7-phenyl-4H,5H,6H,7H-furo2,3-cpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1076692-1.0g |

7-phenyl-4H,5H,6H,7H-furo[2,3-c]pyridine |

2138436-06-1 | 1g |

$1086.0 | 2023-05-26 | ||

| Enamine | EN300-1076692-1g |

7-phenyl-4H,5H,6H,7H-furo[2,3-c]pyridine |

2138436-06-1 | 95% | 1g |

$914.0 | 2023-10-28 | |

| Enamine | EN300-1076692-0.05g |

7-phenyl-4H,5H,6H,7H-furo[2,3-c]pyridine |

2138436-06-1 | 95% | 0.05g |

$768.0 | 2023-10-28 | |

| Enamine | EN300-1076692-2.5g |

7-phenyl-4H,5H,6H,7H-furo[2,3-c]pyridine |

2138436-06-1 | 95% | 2.5g |

$1791.0 | 2023-10-28 | |

| Enamine | EN300-1076692-10.0g |

7-phenyl-4H,5H,6H,7H-furo[2,3-c]pyridine |

2138436-06-1 | 10g |

$4667.0 | 2023-05-26 | ||

| Enamine | EN300-1076692-0.1g |

7-phenyl-4H,5H,6H,7H-furo[2,3-c]pyridine |

2138436-06-1 | 95% | 0.1g |

$804.0 | 2023-10-28 | |

| Enamine | EN300-1076692-0.5g |

7-phenyl-4H,5H,6H,7H-furo[2,3-c]pyridine |

2138436-06-1 | 95% | 0.5g |

$877.0 | 2023-10-28 | |

| Enamine | EN300-1076692-0.25g |

7-phenyl-4H,5H,6H,7H-furo[2,3-c]pyridine |

2138436-06-1 | 95% | 0.25g |

$840.0 | 2023-10-28 | |

| Enamine | EN300-1076692-10g |

7-phenyl-4H,5H,6H,7H-furo[2,3-c]pyridine |

2138436-06-1 | 95% | 10g |

$3929.0 | 2023-10-28 | |

| Enamine | EN300-1076692-5.0g |

7-phenyl-4H,5H,6H,7H-furo[2,3-c]pyridine |

2138436-06-1 | 5g |

$3147.0 | 2023-05-26 |

7-phenyl-4H,5H,6H,7H-furo2,3-cpyridine 関連文献

-

Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073

-

Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823

7-phenyl-4H,5H,6H,7H-furo2,3-cpyridineに関する追加情報

Introduction to 7-Phenyl-4H,5H,6H,7H-Furo[2,3-c]pyridine (CAS No. 2138436-06-1)

7-Phenyl-4H,5H,6H,7H-furo[2,3-c]pyridine, with the CAS number 2138436-06-1, is a unique and structurally complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of furo[2,3-c]pyridines, which are characterized by a fused furan and pyridine ring system. The presence of a phenyl group at the 7-position further enhances its chemical diversity and potential biological activities.

The structural complexity of 7-phenyl-4H,5H,6H,7H-furo[2,3-c]pyridine makes it an intriguing molecule for various applications. Recent studies have highlighted its potential in the development of novel therapeutic agents due to its unique pharmacological properties. For instance, furo[2,3-c]pyridines have been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. These properties are attributed to the compound's ability to modulate key cellular pathways and interact with specific biomolecules.

In the context of medicinal chemistry, the design and synthesis of 7-phenyl-4H,5H,6H,7H-furo[2,3-c]pyridine derivatives have been a focal point of research. The phenyl group at the 7-position can be modified to enhance or fine-tune the compound's biological activity. For example, substituting the phenyl group with different functional groups can lead to compounds with improved potency and selectivity. This flexibility in chemical modification opens up numerous possibilities for optimizing the therapeutic potential of these molecules.

The synthesis of 7-phenyl-4H,5H,6H,7H-furo[2,3-c]pyridine typically involves multi-step processes that require careful control over reaction conditions to ensure high yields and purity. One common approach is the sequential construction of the furan and pyridine rings followed by functionalization at the 7-position. Advanced synthetic techniques such as transition-metal catalysis and organocatalysis have been employed to streamline these processes and improve their efficiency.

In terms of biological evaluation, 7-phenyl-4H,5H,6H,7H-furo[2,3-c]pyridine has shown promising results in various in vitro and in vivo models. Studies have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways and its potential as a selective inhibitor of cancer cell growth. Additionally, preliminary data suggest that this compound may have neuroprotective effects by reducing oxidative stress and preventing neuronal cell death.

The pharmacokinetic properties of 7-phenyl-4H,5H,6H,7H-furo[2,3-c]pyridine are also an important consideration for its potential therapeutic applications. Research has focused on optimizing its solubility and metabolic stability to enhance its bioavailability and therapeutic index. Advanced computational methods such as molecular dynamics simulations and quantitative structure-activity relationship (QSAR) studies have been employed to predict and improve these properties.

Beyond its therapeutic potential, 7-phenyl-4H,5H,6H,7H-furo[2,3-c]pyridine has also found applications in other areas of scientific research. For instance, it has been used as a building block in the synthesis of more complex molecules with diverse functionalities. The unique electronic properties of this compound make it suitable for use in materials science and organic electronics.

In conclusion, 7-phenyl-4H,5H,6H,7H-furo[2,3-c]pyridine (CAS No. 2138436-06-1) is a versatile organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its structural complexity and biological activities make it an attractive target for further investigation and development. Ongoing research continues to uncover new applications and optimize its properties for various therapeutic and scientific purposes.

2138436-06-1 (7-phenyl-4H,5H,6H,7H-furo2,3-cpyridine) 関連製品

- 31098-39-2(4-aminobutane-1-thiol hydrochloride)

- 2171973-66-1(5-(propan-2-yl)-6-propylpiperidin-3-amine)

- 1806792-35-7(3-Amino-6-(bromomethyl)-2-(difluoromethyl)-4-hydroxypyridine)

- 338421-88-8(1-4-(2-Fluorophenyl)piperazino-3-(4-fluorophenyl)sulfanyl-2-propanol)

- 138514-97-3(7-Fluorotryptophan)

- 115239-41-3(3-Methyl-2-(naphthalene-2-sulfonamido)butanoic Acid)

- 64156-70-3(n-Butyl-4,4,4-d3 Alcohol)

- 166739-13-5(N-Boc-N-cyclohexylglycine)

- 478039-43-9(5,6,7-trimethyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine)

- 1804028-54-3(3-Cyano-2,5-difluoro-4-(trifluoromethoxy)pyridine)